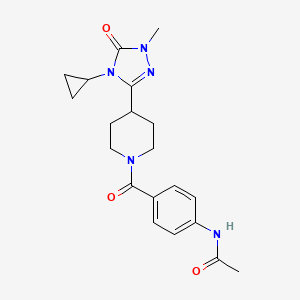

N-(4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,4-triazole ring, a piperidine ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring and the piperidine ring would add a level of cyclic structure to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make this compound soluble in polar solvents .Scientific Research Applications

Chemical Synthesis and Structural Applications Phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams, accessible in both enantiomeric series, allow for the introduction of substituents in a regio- and stereocontrolled manner, facilitating the creation of enantiopure polysubstituted piperidines, quinolizidines, indolizidines, perhydroquinolines, hydroisoquinolines, and complex indole alkaloids. Cyclocondensation reactions with delta-oxo acid derivatives, incorporating dynamic kinetic resolution and differentiation of ester groups, are of particular interest for constructing lactams with incorporated carbon substituents directly on the heterocyclic ring, expanding the potential and scope for synthesizing benzo[a]- and indolo[2,3-a]quinolizidines (Escolano et al., 2006).

Pharmacological Salt Forms In pharmacological research, specific salt forms of active pharmaceutical ingredients (APIs) are investigated for their utility in pharmaceutical compositions and therapies. The study of salt or solvate forms, as seen in the development of certain pharmaceutical compositions, highlights the importance of chemical modifications to enhance drug properties and therapeutic efficacy (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Polymorph and Hydrate Studies The study of anhydrous polymorphs, monohydrate, and dihydrate forms of APIs demonstrates the critical role of crystal form in the stability and conversion rates of pharmaceuticals in aqueous media. Such research is essential for understanding the physicochemical properties of drugs, including their solubility, stability, and bioavailability. The rapid conversion of hydrates to more stable anhydrous forms in water, as observed in certain compounds, highlights the dynamic nature of drug substances under varying environmental conditions (Petrova et al., 2009).

Enantioselective Synthesis The enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from phenylglycinol-derived delta-lactams demonstrates the potential of chiral intermediates in constructing complex natural products. This approach enables the synthesis of various alkaloids with controlled stereochemistry, highlighting the importance of enantioselective methods in the production of biologically active compounds with specific optical properties (Amat et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-13(26)21-16-5-3-15(4-6-16)19(27)24-11-9-14(10-12-24)18-22-23(2)20(28)25(18)17-7-8-17/h3-6,14,17H,7-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLBQLCEFSCDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)

![(2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571002.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2571003.png)

![(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride](/img/structure/B2571005.png)

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)